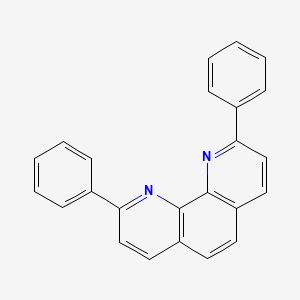

2,9-ジフェニル-1,10-フェナントロリン

説明

2,9-Diphenyl-1,10-phenanthroline (DPP) is a type of organic compound that is widely used in scientific research due to its stability and versatility. It is a simple aromatic compound composed of two benzene rings and a phenanthroline group. It has a wide range of applications in various fields such as organic synthesis, catalysis, and biochemistry.

科学的研究の応用

光電子デバイス

この化合物は、OLED(有機発光ダイオード)、OPV(有機光起電力)太陽電池、OPT(有機フォトトランジスタ)などの有機光電子デバイスに使用されます。 低いHOMOレベルと高い移動度により、効率的なホールまたは励起子ブロッキング材料として機能します .

銅の色度測定

これは、銅の色度測定のための試薬として機能し、そのキレート化特性を利用して銅濃度を測定します .

光出射層

トップエミッティング有機発光デバイスでは、光出射効率を高めるための光出射層として使用されます .

抗原虫剤

2,9-ジフェニル-1,10-フェナントロリンから誘導された化合物は、抗原虫特性について評価されており、薬化学のこの分野で有望な結果を示しています .

有機合成

これは、化学研究においてさまざまな用途を持つアリールケトンなどの複雑な有機分子の合成に関与しています .

光誘起化学変換

水中では、このリガンドを含むRu(II)歪み錯体は、光誘起化学変換を受け、ビピリジンリガンドを放出し、光化学における潜在的な用途を持つ新しい錯体を形成します .

作用機序

Target of Action

The primary target of 2,9-Diphenyl-1,10-phenanthroline is cancer cells, specifically triple negative adenocarcinoma MDA-MB-231 cells . This compound has been shown to possess promising anticancer activity against these cells .

Mode of Action

2,9-Diphenyl-1,10-phenanthroline interacts with its targets through a process called photoactivation . Upon photoactivation, the compound exhibits time-dependent cytotoxic activity . This interaction results in significant changes in the cancer cells, including an increase in cell rounding and detachment, loss of membrane integrity, accumulation of reactive oxygen species (ROS), and DNA damage .

Biochemical Pathways

The action of 2,9-Diphenyl-1,10-phenanthroline affects several biochemical pathways. It induces both intrinsic and extrinsic apoptotic pathways, leading to cell apoptosis . Additionally, it inhibits the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its photoactivation and its interaction with cancer cells .

Result of Action

The action of 2,9-Diphenyl-1,10-phenanthroline results in significant molecular and cellular effects. These include cell rounding and detachment, loss of membrane integrity, ROS accumulation, DNA damage, and induction of cell apoptosis . These effects confirm that the compound is a potent multi-mechanistic photoactivatable chemotherapeutic drug .

Action Environment

The action, efficacy, and stability of 2,9-Diphenyl-1,10-phenanthroline are influenced by environmental factors such as light, as the compound requires photoactivation to exhibit its cytotoxic activity . The compound’s interaction with its environment, particularly its targets, also plays a crucial role in its action .

特性

IUPAC Name |

2,9-diphenyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-3-7-17(8-4-1)21-15-13-19-11-12-20-14-16-22(18-9-5-2-6-10-18)26-24(20)23(19)25-21/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCVRVKEIKXBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458144 | |

| Record name | 2,9-diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25677-69-4 | |

| Record name | 2,9-diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

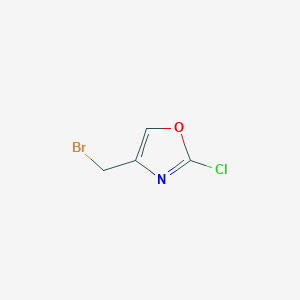

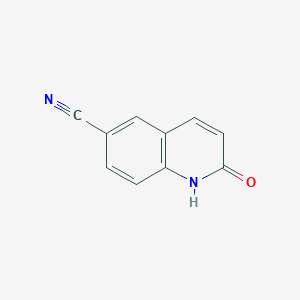

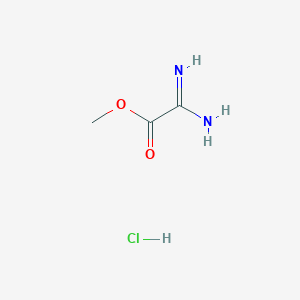

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,9-Diphenyl-1,10-phenanthroline?

A1: 2,9-Diphenyl-1,10-phenanthroline (dpp) has the molecular formula C24H16N2 and a molecular weight of 332.40 g/mol.

Q2: What spectroscopic data is available for 2,9-Diphenyl-1,10-phenanthroline and its complexes?

A2: 2,9-Diphenyl-1,10-phenanthroline and its metal complexes are extensively characterized using various spectroscopic techniques including:

- NMR spectroscopy: 1H and 13C NMR are utilized to determine the structure and dynamics of dpp and its complexes. [, , , , , ]

- UV-Vis Spectroscopy: This technique is used to study the absorption properties of dpp, particularly the metal-to-ligand charge-transfer (MLCT) transitions observed in its copper(I) complexes. [, , , , ]

- Emission Spectroscopy: dpp complexes, especially with copper(I), often exhibit luminescence, and emission spectroscopy is used to study their excited-state properties and lifetimes. [, , , , , ]

- EPR Spectroscopy: This technique is employed to characterize the electronic structure and geometry of paramagnetic dpp complexes, such as those with copper(II) ions. [, , ]

Q3: How does 2,9-Diphenyl-1,10-phenanthroline interact with metal ions?

A3: 2,9-Diphenyl-1,10-phenanthroline acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. This forms a five-membered chelate ring with the metal center. The steric hindrance provided by the phenyl substituents at the 2,9-positions significantly influences the complex's geometry and reactivity. [, , , , , , , , , ]

Q4: What are the downstream effects of 2,9-Diphenyl-1,10-phenanthroline complexation with copper ions?

A4: The complexation of dpp with copper ions can lead to several downstream effects:

- Formation of Stable Complexes: dpp forms particularly stable complexes with copper(I) ions due to the steric hindrance protecting the metal center and favoring a tetrahedral geometry. [, , , ]

- Photophysical Properties: Copper(I) complexes of dpp exhibit long-lived, room-temperature luminescence, even in polar solvents, making them attractive for applications in photochemistry and photocatalysis. [, , , , , , , , ]

- Electrochemical Switching: Copper(I/II) complexes with dpp and other ligands can be switched between different coordination geometries by changing the copper oxidation state. This property is exploited in the design of molecular machines and devices. [, , , , , ]

- Intermolecular Interactions: The phenyl substituents in dpp can participate in π-π stacking interactions, influencing the packing and properties of the complexes in the solid state. [, , ]

Q5: What is the stability of 2,9-Diphenyl-1,10-phenanthroline copper(I) complexes in various solvents?

A5: Copper(I) complexes of dpp are known for their remarkable stability, even in polar solvents like methanol and water, compared to copper(I) complexes with less bulky ligands. This stability is attributed to the steric protection provided by the phenyl substituents. [, , ]

Q6: How does the structure of 2,9-Diphenyl-1,10-phenanthroline influence its material compatibility and stability?

A6: The 2,9-diphenyl substitution pattern in dpp plays a crucial role in its material compatibility and stability by:

- Enhancing Solubility: The phenyl groups increase the lipophilicity of dpp, improving its solubility in organic solvents, which is beneficial for applications in organic electronics and catalysis. [, , ]

- Promoting Crystallization: The planar and rigid structure of dpp, along with the potential for π-π stacking interactions, can facilitate crystallization and lead to well-defined solid-state structures. [, , , , ]

- Modulating Redox Potentials: The electronic properties of dpp, and thus the redox potentials of its metal complexes, can be fine-tuned by introducing electron-donating or -withdrawing substituents on the phenyl rings. [, , ]

Q7: Are there any catalytic applications of 2,9-Diphenyl-1,10-phenanthroline complexes?

A7: Copper(I) complexes of dpp have been investigated as photoredox catalysts for organic reactions, including atom transfer radical addition (ATRA) and allylation reactions. The long excited-state lifetimes and favorable redox properties of these complexes make them suitable for these applications. [, , ]

Q8: Have computational methods been used to study 2,9-Diphenyl-1,10-phenanthroline and its complexes?

A8: Yes, computational chemistry and modeling techniques, including density functional theory (DFT) and time-dependent DFT (TD-DFT), have been employed to:

- Investigate electronic structures and optical properties: Calculations provide insights into the nature of the MLCT excited states and their influence on the photophysical properties of dpp complexes. [, , , , ]

- Study structural changes upon excitation: Theoretical calculations help visualize and understand the "flattening" distortion that occurs in copper(I) dpp complexes upon photoexcitation. [, ]

- Explore structure-activity relationships (SAR): By systematically modifying the dpp structure in silico, researchers can predict the impact on complex stability, redox potentials, and other properties, guiding the development of new materials with tailored characteristics. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-4-((3R,5S,6R,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1589435.png)

![2-Iodo-benzo[b]thiophene](/img/structure/B1589447.png)